molecular formula C7H15NO B13233092 2,4,5-Trimethyloxolan-3-amine

2,4,5-Trimethyloxolan-3-amine

Cat. No.: B13233092
M. Wt: 129.20 g/mol
InChI Key: KTYSMWXLTWWJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethyloxolan-3-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a five-membered oxolane ring with three methyl groups attached at positions 2, 4, and 5, and an amine group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyloxolan-3-amine can be achieved through various methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 2,4,5-trimethyloxolane with ammonia under controlled conditions can yield the desired amine. Another method involves the reductive amination of carbonyl compounds, where a carbonyl compound is first converted to an imine, which is then reduced to the amine using a reducing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro compounds, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

2,4,5-Trimethyloxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyloxolan-3-amine involves its interaction with molecular targets and pathways within biological systems. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4,5-Trimethyloxolan-3-amine include other substituted oxolanes and amines, such as:

  • 2,4,5-Trimethyloxolane
  • 3-Amino-2,4,5-trimethylpentane
  • 2,4,5-Trimethylpyrrolidine

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a five-membered oxolane ring with three methyl groups and an amine group. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,4,5-trimethyloxolan-3-amine

InChI

InChI=1S/C7H15NO/c1-4-5(2)9-6(3)7(4)8/h4-7H,8H2,1-3H3

InChI Key

KTYSMWXLTWWJAY-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(C1N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.